molecular formula C23H28N2O7 B1184189 LQAIALVFPHCXFW-WITUNPITSA-N

LQAIALVFPHCXFW-WITUNPITSA-N

Cat. No.: B1184189
M. Wt: 444.484
InChI Key: LQAIALVFPHCXFW-WITUNPITSA-N
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Description

The identifier LQAIALVFPHCXFW-WITUNPITSA-N corresponds to the International Chemical Identifier (InChI) key for 4,4'-Isopropylidenediphenol, commonly known as Bisphenol A (BPA). BPA is a synthetic organic compound widely used in the production of polycarbonate plastics and epoxy resins. Its molecular formula is $ \text{C}{15}\text{H}{16}\text{O}_2 $, with a molecular weight of 228.29 g/mol. BPA’s structure features two phenol groups connected by an isopropylidene bridge, contributing to its thermal stability and reactivity in polymerization processes .

BPA’s applications span food packaging, medical devices, and electronics. However, its endocrine-disrupting properties have led to regulatory scrutiny and research into safer alternatives.

Properties

Molecular Formula

C23H28N2O7

Molecular Weight

444.484

InChI

InChI=1S/C23H28N2O7/c1-28-16-9-13(10-17(29-2)20(16)30-3)24-21(26)18-15-6-7-23(32-15)12-25(22(27)19(18)23)11-14-5-4-8-31-14/h6-7,9-10,14-15,18-19H,4-5,8,11-12H2,1-3H3,(H,24,26)/t14?,15-,18?,19?,23-/m1/s1

InChI Key

LQAIALVFPHCXFW-WITUNPITSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2C3C=CC4(C2C(=O)N(C4)CC5CCCO5)O3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name InChI Key Molecular Formula Key Structural Features Applications Toxicity Concerns
Bisphenol A (BPA) LQAIALVFPHCXFW-WITUNPITSA-N $ \text{C}{15}\text{H}{16}\text{O}_2 $ Two phenol groups linked by isopropylidene Plastics, epoxy resins Endocrine disruption, carcinogenicity
Bisphenol S (BPS) ZMLDOLFHPFUFFN-UHFFFAOYSA-N $ \text{C}{12}\text{H}{10}\text{O}_4\text{S} $ Sulfone group replacing isopropylidene Thermal paper, polyether sulfones Similar endocrine activity to BPA
Bisphenol F (BPF) PPHOGXUUJWXPOV-UHFFFAOYSA-N $ \text{C}{13}\text{H}{12}\text{O}_2 $ Methylene bridge (CH$_2$) instead of isopropylidene Epoxy coatings, adhesives Moderate estrogenic activity
Tetramethyl Bisphenol A UIXYVYPHHNNZEB-UHFFFAOYSA-N $ \text{C}{17}\text{H}{20}\text{O}_2 $ Methyl substitutions on aromatic rings High-performance polymers Reduced leaching, lower toxicity

Key Findings:

Structural Differences :

  • BPS replaces the isopropylidene group with a sulfone bridge, enhancing thermal stability but retaining estrogenic activity .
  • BPF uses a methylene bridge, reducing rigidity compared to BPA but improving solubility in polar solvents.

Toxicity and Regulatory Status :

  • BPA is restricted in the EU (REACH Annex XVII) and the U.S. (FDA guidelines) due to reproductive toxicity .
  • BPS and BPF, though marketed as "BPA-free," exhibit comparable endocrine-disrupting effects at lower doses .

Industrial Relevance :

  • Tetramethyl BPA derivatives are prioritized in electronics for their hydrolytic stability and reduced environmental leaching .

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